Product packaging for alpha-Hydroxyalprazolam-D5(Cat. No.:CAS No. 136765-24-7)

alpha-Hydroxyalprazolam-D5

Cat. No.: B1501652
CAS No.: 136765-24-7
M. Wt: 329.8 g/mol
InChI Key: ZURUZYHEEMDQBU-RALIUCGRSA-N
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Description

Contextualization of Alprazolam and its Major Metabolites in Contemporary Research

Alprazolam, a widely prescribed triazolobenzodiazepine, is a potent, fast-acting tranquilizer used in the management of anxiety and panic disorders. wikipedia.orgscitechnol.com Its therapeutic effects are mediated by its interaction with the GABA-A receptor in the central nervous system. wikipedia.org Following administration, alprazolam is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govfda.gov This metabolic process yields two primary hydroxylated metabolites: alpha-hydroxyalprazolam (B159172) and 4-hydroxyalprazolam. fda.govnih.gov

While both metabolites possess pharmacological activity, their affinity for the benzodiazepine (B76468) receptor is lower than that of the parent compound, and they are present in plasma at significantly lower concentrations. fda.govnih.gov Consequently, the clinical effects of alprazolam treatment are predominantly attributed to the unchanged drug. nih.gov However, the detection and quantification of alprazolam and its metabolites, particularly alpha-hydroxyalprazolam, are of significant interest in various research fields, including clinical toxicology, forensic analysis, and therapeutic drug monitoring. nih.govsigmaaldrich.comcerilliant.com The presence of alpha-hydroxyalprazolam in biological samples such as urine and plasma serves as a reliable indicator of alprazolam intake. nih.govoup.com

Significance of alpha-Hydroxyalprazolam-D5 as a Stable Isotope-Labeled Internal Standard in Biomedical Research

In the precise quantification of chemical substances in complex biological matrices, analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) are frequently employed. nih.govshimadzu.com The accuracy and reliability of these methods are greatly enhanced by the use of an internal standard (IS). scioninstruments.comaptochem.com An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. scioninstruments.comaptochem.com

This is where stable isotope-labeled (SIL) compounds, such as this compound, play a crucial role. aptochem.comclearsynth.com this compound is a deuterated form of alpha-hydroxyalprazolam, meaning that five of the hydrogen atoms in its structure have been replaced with deuterium (B1214612), a stable isotope of hydrogen. sigmaaldrich.com This substitution results in a molecule with a higher molecular weight than the natural metabolite but with nearly identical chemical properties. scioninstruments.comaptochem.com

The use of this compound as an internal standard offers several key advantages in biomedical research:

Compensation for Matrix Effects: Biological samples like plasma and urine contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. scioninstruments.comclearsynth.com Because this compound has similar physicochemical properties to the non-labeled metabolite, it is affected by the matrix in the same way, allowing for accurate correction of the analytical signal. clearsynth.com

Correction for Variability in Sample Preparation and Injection: Losses of the analyte can occur during extraction, handling, and injection into the analytical instrument. aptochem.com By adding a known amount of this compound to the sample at the beginning of the analytical process, any subsequent losses will affect both the analyte and the internal standard proportionally, ensuring accurate quantification. aptochem.comtexilajournal.com

Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of quantitative analyses, which is critical for clinical diagnostics, forensic investigations, and pharmacokinetic studies. clearsynth.comtexilajournal.com

In essence, this compound serves as a reliable benchmark, allowing researchers to confidently and accurately measure the concentration of alpha-hydroxyalprazolam in biological specimens. sigmaaldrich.comcerilliant.com This capability is indispensable for a wide range of applications, from monitoring patient adherence to medication to investigating drug-related fatalities. scitechnol.comsigmaaldrich.com

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Table 1: Compound Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
AlprazolamC₁₇H₁₃ClN₄308.7728981-97-7
alpha-HydroxyalprazolamC₁₇H₁₃ClN₄O324.7637115-43-8
4-HydroxyalprazolamC₁₇H₁₃ClN₄O324.7637115-44-9
This compound C₁₇D₅H₈ClN₄O329.80136765-24-7

Table 2: Analytical Applications of this compound

ApplicationAnalytical Technique(s)Biological Matrix
Urine Drug TestingGC/MS, LC-MS/MSUrine
Clinical ToxicologyGC/MS, LC-MS/MSUrine, Serum, Plasma
Forensic AnalysisGC/MS, LC-MS/MSUrine, Serum, Plasma
Isotope Dilution MethodsGC/MS, LC-MS/MSUrine, Serum, Plasma

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13ClN4O B1501652 alpha-Hydroxyalprazolam-D5 CAS No. 136765-24-7

Properties

IUPAC Name

[8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURUZYHEEMDQBU-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)CO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693954
Record name [8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-24-7
Record name 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-1-methanol, 8-chloro-6-(phenyl-d5)-
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Record name [8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
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Record name 136765-24-7
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Metabolic Pathways and Pharmacokinetic Research Pertaining to Alpha Hydroxyalprazolam

Biotransformation Processes of Alprazolam to alpha-Hydroxyalprazolam (B159172)

Alprazolam undergoes extensive metabolism in the human body, primarily through oxidation, to form two major active metabolites: alpha-hydroxyalprazolam and 4-hydroxyalprazolam. fda.gov These metabolites are present in plasma at much lower concentrations than the parent drug, generally less than 4% of the unchanged alprazolam concentration. fda.gov The initial and rate-limiting step in the metabolic cascade of alprazolam is this hydroxylation process. fda.gov

The hydroxylation of alprazolam is catalyzed almost exclusively by the cytochrome P450 3A (CYP3A) subfamily of enzymes. nih.govki.se Extensive research utilizing human liver microsomes, recombinant enzymes, and selective chemical inhibitors has identified CYP3A4 as the principal enzyme responsible for the formation of both alpha-hydroxyalprazolam and 4-hydroxyalprazolam. fda.govnih.govresearchgate.netcapes.gov.br Studies have shown a significant correlation between the rate of formation of these two metabolites, indicating that the same enzyme is primarily responsible for both biotransformations. nih.gov

| CYP3A43 | Low metabolic activity towards alprazolam. mdpi.com | alpha-Hydroxyalprazolam, 4-Hydroxyalprazolam. mdpi.com | Demonstrated in studies using recombinant enzymes. mdpi.com |

Following the initial hydroxylation (Phase I metabolism), alpha-hydroxyalprazolam undergoes Phase II metabolism, primarily through glucuronide conjugation. oup.comnih.gov This process involves the attachment of a glucuronic acid moiety to the hydroxyl group of the metabolite, a reaction catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes. The resulting alpha-hydroxyalprazolam glucuronide is a more water-soluble compound, which facilitates its elimination from the body, primarily via urine. fda.govoup.comresearchgate.net Glucuronidation is a major elimination pathway for alprazolam metabolites and is essential for their efficient clearance. oup.comnih.gov

Comparative Metabolic Studies with Other Benzodiazepines and Novel Psychoactive Substances

The metabolic pathway of alprazolam, characterized by CYP3A4-mediated hydroxylation followed by glucuronidation, is common among many benzodiazepines. researchgate.netthecarlatreport.com For instance, midazolam and triazolam are also primarily metabolized by CYP3A4. researchgate.netnih.gov In contrast, other benzodiazepines like diazepam are metabolized by both CYP3A4 and CYP2C19. researchgate.netthecarlatreport.com Benzodiazepines such as lorazepam, oxazepam, and temazepam are metabolized primarily through glucuronidation without significant prior oxidation by CYP450 enzymes. thecarlatreport.com

Recent studies have also focused on the metabolism of novel psychoactive substances, including designer benzodiazepines. For example, a study on flualprazolam and flubromazolam, which are structurally similar to alprazolam, found that fluorination of the core structure can significantly increase the pharmacokinetic half-life compared to alprazolam in rat models. nih.gov Research on another designer benzodiazepine (B76468), cloniprazepam, using human liver microsomes identified clonazepam as its major metabolite, with subsequent hydroxylation and glucuronidation, demonstrating similar metabolic strategies to the parent compounds. nih.gov These comparative analyses help in understanding the structure-metabolism relationships within this class of compounds and predicting the metabolic fate of new synthetic analogs.

Impact of Deuteration on the Pharmacokinetic Profiles of Benzodiazepine Metabolites

Deuteration, the substitution of hydrogen atoms with their heavy isotope deuterium (B1214612), is a technique used in pharmacokinetic research to intentionally alter the metabolic profile of a compound. nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). nih.govuspto.gov

By strategically placing deuterium atoms at sites of metabolic attack, the rate of metabolism can be reduced, which may lead to:

Increased plasma half-life of the drug.

Increased systemic exposure (AUC).

Reduced formation of certain metabolites. nih.govresearchgate.net

In the context of alpha-hydroxyalprazolam-D5, the deuteration is not intended to create a new therapeutic agent but to provide a stable, isotopically labeled internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Because this compound is chemically identical to the endogenous metabolite but has a different mass, it can be added to biological samples (e.g., plasma, urine) at a known concentration. It behaves similarly during sample extraction and chromatographic separation but is distinguishable by the mass spectrometer. This allows for highly accurate and precise quantification of the non-deuterated alpha-hydroxyalprazolam, correcting for any variability or loss during the analytical procedure. The stability imparted by deuteration ensures it does not degrade or undergo metabolic alteration during the analysis.

In Vitro and In Vivo Models for Metabolic Profiling and Pathway Elucidation

A variety of experimental models are employed to investigate the metabolic pathways of drugs like alprazolam.

Table 2: Models for Studying Benzodiazepine Metabolism

Model Type Specific Example Application in Alprazolam Research Key Findings
In Vitro Human Liver Microsomes (HLMs) Used to study Phase I (CYP450) and Phase II (UGT) metabolism. nih.govresearchgate.netnih.gov Confirmed CYP3A4 as the primary enzyme for alprazolam hydroxylation and identified glucuronidation as a key conjugation pathway. nih.govnih.gov
Recombinant Human CYP Enzymes Expressed in systems like insect cells or B-lymphoblastoid cells to assess the activity of specific isoforms (e.g., CYP3A4, CYP3A5). nih.govcapes.gov.brresearchgate.net Differentiated the catalytic activities of CYP3A4 and CYP3A5, showing CYP3A4 has a higher intrinsic clearance for 4-hydroxylation. ki.seresearchgate.net
Isolated Human Hepatocytes Provide a more complete metabolic system, including both Phase I and Phase II enzymes and cofactors. researchgate.net Used for scaling in vitro data to predict in vivo clearance. researchgate.net
In Vivo Animal Models (e.g., Rats) Used to study the complete pharmacokinetic profile (absorption, distribution, metabolism, excretion) of alprazolam and its analogs. nih.gov Comparative studies with designer benzodiazepines like flualprazolam showed how structural modifications affect half-life and volume of distribution. nih.gov

Applications of Alpha Hydroxyalprazolam D5 Research in Forensic and Clinical Toxicology

Forensic Toxicology Analysis in Postmortem and Antemortem Investigations

In forensic toxicology, the precise measurement of drug concentrations is paramount in determining the cause and manner of death, as well as in assessing potential drug impairment in living individuals (antemortem investigations). Alpha-Hydroxyalprazolam-D5 is an essential tool in these analyses for several reasons.

During postmortem investigations, toxicologists analyze various biological specimens, including blood, urine, and tissues, to identify and quantify drugs and their metabolites. informahealthcare.com The presence and concentration of alprazolam and alpha-hydroxyalprazolam (B159172) can help toxicologists determine if the drug was a contributing factor to death. informahealthcare.com Due to the potential for postmortem redistribution, where drug concentrations can change after death, obtaining accurate measurements is challenging. The use of a stable isotope-labeled internal standard like this compound, which is added to the sample at the beginning of the analytical process, allows for the correction of any analyte loss during sample preparation and instrumental analysis. This ensures that the final reported concentration of alpha-hydroxyalprazolam is as accurate as possible.

In antemortem cases, such as those involving driving under the influence of drugs (DUID), the quantification of alprazolam and its metabolites is crucial for establishing impairment. This compound is used in the analytical methods to ensure the accuracy of these measurements, which can have significant legal implications.

Clinical Toxicology Assessments for Therapeutic Drug Monitoring and Patient Compliance

Therapeutic drug monitoring (TDM) is a clinical practice that involves measuring drug concentrations in a patient's bloodstream to ensure that the dosage is within the therapeutic range, minimizing the risk of toxicity while maximizing efficacy. For patients prescribed alprazolam, monitoring its metabolite, alpha-hydroxyalprazolam, can provide valuable information about medication adherence and individual metabolism. mayocliniclabs.com

This compound is utilized as an internal standard in the LC-MS/MS or GC-MS methods developed for TDM of alprazolam. By ensuring the accuracy of the measured alpha-hydroxyalprazolam concentration, clinicians can make informed decisions about dosage adjustments. The absence or unexpectedly low levels of the metabolite may indicate non-compliance with the prescribed treatment regimen. aruplab.com

The following table illustrates typical analytical parameters for the quantification of benzodiazepines in clinical toxicology, highlighting the importance of sensitive and precise methods where internal standards like this compound are employed.

AnalyteMethodLimit of Quantitation (LOQ)Matrix
alpha-HydroxyalprazolamGC/EIMS<10 ng/mLUrine
AlprazolamLC-MS/MS5 ng/mLUrine
alpha-HydroxyalprazolamLC-MS/MS5 ng/mLUrine

This table is for illustrative purposes and specific LOQs may vary between laboratories and methods. aruplab.comnih.gov

Urine Drug Testing and Monitoring Programs for Benzodiazepine (B76468) Use

Urine drug testing is a common method for monitoring benzodiazepine use in various contexts, including workplace drug testing, substance abuse treatment programs, and pain management clinics. Since alprazolam is extensively metabolized, the parent drug may not be detectable in urine for an extended period; however, its major metabolite, alpha-hydroxyalprazolam, is excreted in the urine and serves as a reliable marker of alprazolam use. mayocliniclabs.comnih.gov

Analytical methods for urine drug testing, particularly confirmatory methods like GC-MS and LC-MS/MS, rely on the use of internal standards to ensure accuracy and reliability. nih.govnih.gov this compound is added to urine samples to control for variations in the extraction process and potential matrix effects that can interfere with the analysis. This is crucial for providing definitive evidence of alprazolam use. Studies have shown that in urine specimens from patients taking alprazolam, alpha-hydroxyalprazolam is often found in the highest concentration. nih.gov

Detection and Quantification in Suspected Drug-Facilitated Sexual Assault Cases

In cases of suspected drug-facilitated sexual assault (DFSA), the detection and quantification of sedative-hypnotic drugs like alprazolam and their metabolites are of utmost importance. These substances are often used to incapacitate victims, and due to their rapid metabolism and elimination, their detection can be challenging, especially if there is a delay in sample collection. unodc.org

Forensic laboratories employ highly sensitive analytical techniques, such as LC-MS/MS, to detect the low concentrations of drugs and metabolites that may be present in biological samples from DFSA victims. springernature.com The use of deuterated internal standards, such as this compound, is critical in these analyses to achieve the necessary accuracy and precision for the quantification of alpha-hydroxyalprazolam. While a study on hair analysis in DFSA cases used diazepam-d5 (B593411) as an internal standard for the detection of alprazolam, the principle of using a deuterated analog to ensure analytical accuracy is the same. nih.gov Accurate quantification is essential for the interpretation of toxicological findings and can be a critical piece of evidence in legal proceedings.

Development of Comprehensive Analytical Panels for Multiple Benzodiazepines and their Metabolites

To streamline toxicological analysis, many laboratories are developing comprehensive analytical panels that can simultaneously detect and quantify a wide range of benzodiazepines and their metabolites in a single analytical run. researchgate.netwaters.com These panels are highly efficient and cost-effective for screening and confirming the presence of multiple substances.

The development and validation of these multi-analyte panels heavily rely on the use of a suite of deuterated internal standards, including this compound. Each analyte in the panel is typically paired with its corresponding stable isotope-labeled internal standard to ensure the highest degree of accuracy and precision for each compound being measured. This approach minimizes the impact of matrix effects and variations in instrument response, leading to more reliable and defensible toxicological results. The inclusion of this compound in these panels is essential for the accurate assessment of alprazolam use alongside other benzodiazepines.

Stability and Storage Considerations for Alpha Hydroxyalprazolam D5 in Research Samples

Evaluation of Short-Term and Long-Term Stability in Various Biological Matrices

As a stable-labeled internal standard, alpha-Hydroxyalprazolam-D5 is presumed to exhibit chemical and physical properties nearly identical to its non-labeled counterpart, alpha-hydroxyalprazolam (B159172). scispace.comclearsynth.com Therefore, its stability profile in biological matrices is expected to be very similar. Studies evaluating the stability of benzodiazepines and their metabolites provide critical insights.

Short-Term Stability: For short-term storage, such as bench-top stability during sample processing, refrigeration is generally recommended. analyticaltoxicology.com A validation study for the related compound, alprazolam-D5, found it to be stable in protein-precipitated human plasma for up to two hours at room temperature. waters.com It is reasonable to extrapolate similar short-term stability for this compound under controlled laboratory conditions.

Long-Term Stability: Long-term stability is crucial for studies involving batch analysis or sample archiving. The scientific literature strongly recommends storing biological samples containing benzodiazepines at -20°C or lower for long-term preservation. analyticaltoxicology.comoup.comoup.com A study on the stability of 26 sedative-hypnotics, including alpha-hydroxyalprazolam, over an 8-month period revealed that the matrix itself is a significant factor. oup.comoup.com

Urine: Urine has been identified as the most stable matrix for many benzodiazepine (B76468) metabolites. In one study, alpha-hydroxyalprazolam in urine showed minimal degradation over 8 months when stored at -20°C. oup.comoup.com

Blood/Plasma/Serum: Blood and its derivatives are generally less stable matrices compared to urine. oup.comoup.com However, freezing at -20°C significantly mitigates degradation. Studies on the parent compound, alprazolam, and its deuterated standard, alprazolam-D5, have demonstrated good stability in frozen plasma, including through multiple freeze-thaw cycles. waters.com

Postmortem Specimens: Postmortem blood is considered the least stable matrix, showing more rapid degradation of certain benzodiazepines. oup.comoup.com

The following table summarizes the expected stability of this compound based on data from its non-deuterated analogue and related deuterated compounds.

Biological MatrixStorage ConditionDurationStability FindingReference
Human PlasmaRoom TemperatureUp to 2 hoursStable waters.com
Human Plasma-22°CLong-TermStable waters.com
Human Plasma3 Freeze-Thaw CyclesN/AStable waters.com
Urine-20°CUp to 8 monthsStable oup.comoup.com
Antemortem Blood-20°CUp to 8 monthsGenerally Stable oup.comoup.com
Postmortem Blood-20°CVariableLess Stable oup.comoup.com

Influence of Temperature, pH, and Light on Analyte Integrity

The chemical stability of drugs and their metabolites in biological samples is influenced by several environmental factors. nih.gov

Temperature: Temperature is a critical factor affecting analyte stability. As indicated, storage at room temperature should be minimized. waters.com Refrigeration at approximately 4°C is suitable for short-term storage (less than two weeks), while freezing at -20°C or lower is imperative for long-term preservation to prevent enzymatic degradation and chemical hydrolysis. analyticaltoxicology.com

pH: The pH of the biological matrix can impact the stability of certain compounds. For deuterated standards, exposure to strongly acidic or basic conditions should be avoided as it can potentially lead to deuterium-hydrogen exchange, which would compromise the integrity of the internal standard. researchgate.net While alpha-hydroxyalprazolam is relatively stable across a physiological pH range, maintaining samples at a neutral pH where possible is a best practice.

Light: Exposure to light, particularly UV radiation, can induce photodegradation in some molecules. While short-term photostability studies on the parent drug, alprazolam, have shown no significant degradation under UV irradiation, it is a general best practice in analytical toxicology to protect samples from direct light exposure. oup.comoup.comrad-journal.org Flunitrazepam, another benzodiazepine, has been reported to degrade significantly within a day when exposed to sunlight. oup.comoup.com Therefore, using amber-colored collection tubes and minimizing light exposure during handling and storage is recommended.

Implications for Sample Collection, Handling, Transport, and Long-Term Preservation in Research Studies

The stability profile of this compound dictates stringent protocols for sample management to ensure data accuracy in research settings.

Sample Collection: Samples, whether urine, blood, or plasma, should be collected in appropriate containers, preferably those that protect from light. The use of preservatives or anticoagulants should be evaluated based on the specific bioanalytical method.

Handling and Transport: Following collection, samples should be cooled promptly. For transport to a laboratory, samples should be kept refrigerated or frozen, depending on the expected transit time. Shipping on dry ice is recommended for long distances to maintain a frozen state and prevent any potential degradation.

Long-Term Preservation: For studies requiring long-term storage, samples must be maintained at a constant temperature of -20°C or, ideally, lower (e.g., -80°C). analyticaltoxicology.com The use of a validated laboratory freezer with temperature monitoring is essential. Repeated freeze-thaw cycles should be avoided; if multiple analyses from the same sample are anticipated, it is advisable to divide the initial sample into smaller aliquots before freezing. waters.com Adherence to these protocols ensures that the concentration of this compound remains unchanged, providing a reliable internal standard for the accurate quantification of alpha-hydroxyalprazolam throughout the duration of the research study.

Future Directions and Emerging Research Frontiers

Development of Hyphenated Analytical Technologies for Enhanced Sensitivity and Specificity

The future of benzodiazepine (B76468) analysis hinges on the development of more powerful analytical technologies. Hyphenated techniques, which couple separation methods with advanced detection systems, are central to this progress. The use of alpha-Hydroxyalprazolam-D5 as an internal standard is integral to the validation and application of these methods, ensuring accuracy and precision.

Future research is focused on refining techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) to achieve even lower limits of detection (LOD) and quantification (LOQ). cerilliant.comcerilliant.com Innovations in ultra-high-performance liquid chromatography (UHPLC) are enabling faster analysis times and better resolution of analytes. When coupled with tandem mass spectrometry, these methods provide exceptional specificity, which is crucial for distinguishing between structurally similar benzodiazepine metabolites.

The development of methods using this compound allows for robust quantification in various biological matrices, including blood, urine, and hair. researchgate.net For instance, sensitive LC-MS/MS assays have been developed that can quantify alpha-hydroxyalprazolam (B159172) to levels as low as 30 to 50 ng/mL in urine. nih.gov These advancements are critical for applications in clinical toxicology, forensic analysis, and pharmacokinetic studies where precise measurement of low-concentration metabolites is required. cerilliant.com

Analytical TechniqueMatrixTypical Lower Limit of Quantification (LLOQ)Role of this compound
LC-MS/MSUrine, Plasma, Serum, Blood30-50 ng/mL nih.govInternal standard for accurate quantification cerilliant.comnih.gov
GC/MSUrine, SerumVaries (e.g., <10 ng/mL for similar compounds)Internal standard for isotope dilution methods cerilliant.com
UHPLC-MS/MSBlood, UrineSub-ng/mL levels achievableImproves precision and corrects for matrix effects

Integration of this compound in Quantitative Pharmacometabolomics Studies

Pharmacometabolomics, the study of how an individual's metabolic profile influences their response to a drug, represents a significant area of future research. Alpha-hydroxyalprazolam is a key metabolite in the biotransformation of alprazolam and adinazolam. hmdb.ca Understanding its formation and clearance provides insights into individual variations in drug metabolism, which can be influenced by genetic factors, co-administered drugs, and physiological state.

In this field, this compound is an indispensable tool. As a stable isotope-labeled internal standard, it enables precise and accurate quantification of the endogenously produced alpha-hydroxyalprazolam. This allows researchers to build accurate pharmacokinetic and pharmacodynamic models. Future studies will likely use this standard to investigate the metabolic pathways of alprazolam in greater detail, potentially identifying new biomarkers that could predict therapeutic efficacy or adverse reactions. The Human Metabolome Database (HMDB) lists alpha-hydroxyalprazolam as a metabolite of interest in such studies. hmdb.ca

Research into Novel Benzodiazepine Analogs and the Application of Deuterated Standards

The emergence of novel psychoactive substances (NPS), particularly "designer" benzodiazepines, presents a formidable challenge to forensic and clinical laboratories. researchgate.netnih.gov These compounds are structurally similar to prescription benzodiazepines but are often modified to evade legal controls. researchgate.net Their pharmacology and toxicology are frequently unknown, making their detection and quantification a public health priority.

Research in this area is focused on developing comprehensive analytical methods capable of identifying and quantifying a wide array of these novel analogs. nih.gov Deuterated internal standards like this compound are crucial in this endeavor. While not a direct internal standard for every novel analog, its use as part of a panel of deuterated benzodiazepine standards helps ensure the accuracy of multi-analyte methods. researchgate.net The analytical principles established with well-characterized standards are being applied to create methods for new compounds like flubromazolam, clonazolam, and diclazepam. nih.gov The continuous development and validation of these analytical panels are essential to keep pace with the evolving illicit drug market. nih.gov

ChallengeRole of Deuterated Standards (e.g., this compound)Future Research Focus
Identification of unknown novel analogsProvide chromatographic and mass spectrometric reference points.Expanding libraries of mass spectra for new compounds.
Accurate quantification in forensic samplesCorrect for matrix interference and variability in extraction and ionization. researchgate.netSynthesis and certification of specific deuterated standards for the most prevalent novel benzodiazepines.
Method validation for broad-spectrum screeningEnsure precision, accuracy, and reproducibility of methods that include dozens of compounds. researchgate.netnih.govDevelopment of high-resolution mass spectrometry (HRMS) methods for retrospective data analysis. nih.gov

Standardization of Analytical Protocols and Reference Material Usage Across International Laboratories

For analytical results to be comparable and reliable across different laboratories and jurisdictions, rigorous standardization of methods and reference materials is essential. This compound is often supplied as a Certified Reference Material (CRM). cerilliant.comlgcstandards.com This designation means it is produced and certified under internationally recognized standards such as ISO 17034 and ISO/IEC 17025. lgcstandards.comlgcstandards.com

The use of CRMs is fundamental to quality assurance in analytical testing. It ensures metrological traceability, meaning the measurement can be related to a national or international standard through an unbroken chain of comparisons. lgcstandards.com Future efforts will focus on promoting the universal adoption of CRMs for benzodiazepine testing and harmonizing analytical protocols. This includes standardizing procedures for sample preparation, calibration, and data interpretation. Such international collaboration is vital for global monitoring of prescription drug use, combating the spread of NPS, and ensuring the accuracy of clinical diagnostic testing.

Q & A

Basic Research Questions

Q. What is the role of alpha-Hydroxyalprazolam-D5 in benzodiazepine metabolite analysis?

  • Methodological Answer : this compound is a deuterated internal standard (IS) used in GC-MS or LC-MS workflows to quantify non-deuterated alpha-hydroxyalprazolam in biological matrices. It corrects for matrix effects and instrumental variability.

  • Protocol :

Spike known concentrations of this compound into urine/plasma samples prior to extraction.

Use solid-phase extraction (e.g., Varian methods) with ≥73% recovery rates.

Derivatize with MTBSTFA to form tert-butyldimethylsilyl (TBDMS) derivatives for enhanced chromatographic resolution .

  • Key Application : Validated for linearity (50–2000 ng/mL) in urinary benzodiazepine metabolite studies .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Store at −20°C in sealed amber ampules to prevent photodegradation.
  • Precipitate-free solutions in methanol (100 μg/mL or 1.0 mg/mL) retain stability for ≥2 years under these conditions.
  • Verify integrity via periodic COA (Certificate of Analysis) checks for isotopic purity and concentration .

Advanced Research Questions

Q. How can cross-reactivity between this compound and structurally similar metabolites be minimized?

  • Methodological Answer :

  • Chromatographic Optimization : Use a DB-5MS column (30 m × 0.25 mm ID) with a 0.25 μm film. Adjust temperature gradients to separate this compound from hydroxylated alprazolam analogs.
  • Mass Spectrometry : Monitor unique ion transitions (e.g., m/z 329.80 → 313.80 for D5 vs. m/z 325.75 → 309.75 for non-deuterated forms) to avoid interference .
  • Validation : Perform spike-and-recovery experiments in pooled matrices to confirm specificity .

Q. What statistical approaches are recommended for resolving contradictory data in quantitative toxicology studies using this compound?

  • Methodological Answer :

  • Data Normalization : Use the IS response ratio (analyte peak area / IS peak area) to correct for batch variability.
  • Outlier Analysis : Apply Grubbs’ test to exclude anomalies caused by matrix effects (e.g., phospholipid interference in LC-MS).
  • Regression Models : Weighted least squares (1/x² weighting) improves accuracy in calibration curves, especially at low concentrations (50–200 ng/mL) .

Q. How does derivatization with MTBSTFA improve the detection limits of this compound in GC-MS?

  • Methodological Answer :

  • Mechanism : MTBSTFA replaces active hydrogens in hydroxyl and amine groups, forming volatile TBDMS derivatives with higher thermal stability.
  • Sensitivity Enhancement : Increases signal-to-noise ratios by 3–5× compared to underivatized analytes.
  • Optimization : Use a 70°C derivatization step for 30 minutes to maximize yield. Validate with deuterated IS to account for reaction efficiency .

Experimental Design Considerations

Q. What controls are essential when using this compound in multi-laboratory studies?

  • Methodological Answer :

  • Internal Quality Controls (IQCs) : Include low, medium, and high concentration IQCs in each batch (e.g., 100 ng/mL, 500 ng/mL, 1500 ng/mL).
  • External Standards : Cross-validate with non-deuterated alpha-hydroxyalprazolam CRM (Certified Reference Material) from ISO 17034-accredited suppliers (e.g., Cerilliant® or LGC Standards).
  • Blind Duplicates : Introduce 10% blinded replicates to assess inter-laboratory precision .

Q. How can researchers address batch-to-batch variability in this compound solutions?

  • Methodological Answer :

  • COA Review : Ensure each batch has a Lot-specific COA confirming isotopic enrichment (≥98% D5) and absence of non-deuterated impurities.
  • In-House Verification : Perform a 5-point calibration check using a master stock solution. Accept ≤5% deviation in slope .

Data Presentation Guidelines

Q. How should this compound-related data be structured in publications?

  • Methodological Answer :

  • Tables : Report retention times, ion transitions, and recovery rates (mean ± SD) in separate columns. Use footnotes to detail derivatization conditions.
  • Figures : Include chromatograms overlaying deuterated and non-deuterated peaks to demonstrate resolution.
  • References : Cite ISO guidelines (e.g., ISO 17034) for CRM usage and derivatization protocols from peer-reviewed methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.